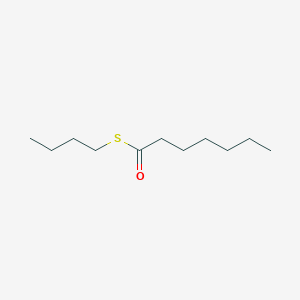

S-Butyl heptanethioate

Description

S-Butyl heptanethioate (C₁₁H₂₂OS) is a thioester characterized by a sulfur atom replacing the oxygen in the ester functional group. Its structure consists of a butyl group (C₄H₉) attached via a thiolate linkage to a heptanoyl moiety (C₇H₁₃O). Thioesters like this are critical intermediates in organic synthesis, particularly in the formation of sulfur-containing pharmaceuticals, agrochemicals, and specialty polymers.

Thioesters generally exhibit lower stability compared to oxygen-based esters due to weaker C-S bonds, but they offer unique reactivity in nucleophilic acyl substitution reactions, making them valuable in synthetic chemistry . The butyl chain in this compound enhances hydrophobicity and thermal stability relative to shorter-chain thioester analogs, as observed in related compounds .

Properties

CAS No. |

116074-61-4 |

|---|---|

Molecular Formula |

C11H22OS |

Molecular Weight |

202.36 g/mol |

IUPAC Name |

S-butyl heptanethioate |

InChI |

InChI=1S/C11H22OS/c1-3-5-7-8-9-11(12)13-10-6-4-2/h3-10H2,1-2H3 |

InChI Key |

JVZHJSISMUUPFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)SCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Butyl heptanethioate can be synthesized through the reaction of heptanoyl chloride with butyl mercaptan in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental reaction but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-Butyl heptanethioate can undergo oxidation to form sulfoxides and sulfones.

Reduction: It can be reduced to the corresponding thiol and alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and alcohols.

Substitution: Various substituted thioesters depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-Butyl heptanethioate is used as an intermediate in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds.

Biology: In biological research, thioesters like this compound are studied for their role in enzyme catalysis and metabolic pathways.

Medicine: The compound is investigated for its potential use in drug development, especially in designing molecules that can interact with sulfur-containing enzymes.

Industry: this compound finds applications in the fragrance industry due to its unique odor profile. It is also used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which S-Butyl heptanethioate exerts its effects involves its interaction with nucleophiles and electrophiles. The sulfur atom in the thioester group is highly nucleophilic, making it reactive towards electrophilic centers in other molecules. This reactivity is exploited in various chemical transformations and biological processes.

Comparison with Similar Compounds

Alkyl Chain Length Variation in Thioesters

The properties of thioesters are highly influenced by the alkyl chain length. For example:

- S-Methyl heptanethioate : Shorter methyl chain reduces hydrophobicity and boiling point.

- S-Ethyl heptanethioate : Ethyl group offers moderate lipophilicity.

- S-Butyl heptanethioate: Butyl chain significantly increases molecular weight (MW: ~202.36 g/mol) and boiling point (~250–270°C estimated), enhancing solubility in nonpolar solvents .

Oxygen-Based Esters (e.g., Hexyl Acetate)

Hexyl acetate (C₈H₁₆O₂), an oxygen-based ester, shares structural similarities but differs in key properties:

- Boiling Point : Hexyl acetate boils at ~169°C, substantially lower than this compound due to weaker London dispersion forces and the absence of sulfur’s polarizability .

- Reactivity : Esters like hexyl acetate are less reactive in thiol-exchange reactions but more stable under acidic conditions .

Physical and Chemical Properties

Table 1 summarizes inferred data for this compound and analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| S-Methyl heptanethioate | C₈H₁₆OS | 160.28 | ~180–200 | Low | Lab-scale organic synthesis |

| This compound | C₁₁H₂₂OS | 202.36 | ~250–270 | Insoluble | Industrial solvents, polymers |

| Hexyl acetate | C₈H₁₆O₂ | 144.21 | 169 | Slightly soluble | Flavors, fragrances |

Key Observations :

- Thermal Stability : Longer alkyl chains in thioesters increase boiling points, as seen in S-butyl thiobenzoate analogs .

Industrial and Pharmaceutical Relevance

- Solvents and Polymers: The compound’s hydrophobicity makes it suitable for nonpolar reaction media or hydrophobic polymer matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.